Bacitracin B1B Antimicrobial Activity Relative to Bacitracin A
Bacitracin B1B, in combination with bacitracin B2, exhibits approximately 90% of the antimicrobial activity of bacitracin A, establishing B1B as a quantitatively significant contributor to overall complex potency . This contrasts with other minor bacitracin fractions (e.g., C1–C3, H1–H3) that possess negligible or uncharacterized antimicrobial properties .
| Evidence Dimension | Relative antimicrobial activity (potency contribution) |
|---|---|
| Target Compound Data | Bacitracin B1 (combined with B2) ≈ 90% of bacitracin A activity |
| Comparator Or Baseline | Bacitracin A = 100% reference activity; other minor fractions = negligible activity |
| Quantified Difference | B1 + B2 retain 90% of reference activity |
| Conditions | Class-level inference based on structural homology and known activity profiles within the bacitracin complex |
Why This Matters
This quantitative relationship justifies the procurement of purified B1B for studies requiring defined, high-activity bacitracin congeners without the confounding effects of inactive or uncharacterized minor fractions.
